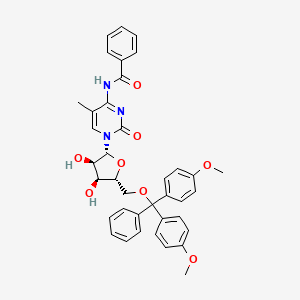

5'-O-(4,4'-dimethoxitrityl)-N-benzoyl-5-methylcytidine

Description

5'-O-(4,4'-Dimethoxytrityl)-N-benzoyl-5-methylcytidine is a chemically modified nucleoside critical for synthesizing oligonucleotides, particularly in antisense therapy and biomedical research. Its structure includes:

- 5'-O-(4,4'-Dimethoxytrityl (DMT) group: Protects the 5'-hydroxyl during solid-phase oligonucleotide synthesis, enabling selective deprotection .

- N-Benzoyl protection: Stabilizes the cytidine base, preventing undesired side reactions during synthesis .

- 5-Methyl substitution: Enhances base-pairing stability and nuclease resistance in oligonucleotides .

This compound is widely used to study RNA/DNA interactions, modulate genetic pathways, and inhibit cancer cell proliferation . Its molecular formula is C₃₈H₃₇N₃O₇, with a molecular weight of 659.72 g/mol . High-purity grades (≥95–98%) are commercially available for research .

Properties

IUPAC Name |

N-[1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H37N3O8/c1-24-22-41(37(45)40-34(24)39-35(44)25-10-6-4-7-11-25)36-33(43)32(42)31(49-36)23-48-38(26-12-8-5-9-13-26,27-14-18-29(46-2)19-15-27)28-16-20-30(47-3)21-17-28/h4-22,31-33,36,42-43H,23H2,1-3H3,(H,39,40,44,45)/t31-,32-,33-,36-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCKRNDPKDFQXCO-DHKUXYTCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H37N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

663.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Initial Substrate Preparation

The synthesis typically begins with cytidine as the starting material. Key modifications involve the sequential introduction of protective groups at the 5'-hydroxyl, N4-amino, and 5-position of the cytosine base.

5'-Hydroxyl Protection with Dimethoxytrityl (DMT)

The 5'-hydroxyl group is protected first to prevent undesired reactions during subsequent steps. This is achieved using 4,4'-dimethoxytrityl chloride (DMTr-Cl) in anhydrous pyridine under nitrogen atmosphere. The reaction proceeds at room temperature for 6–8 hours, yielding 5'-O-DMT-cytidine with >90% efficiency.

Reaction Conditions

N4-Benzoylation

The exocyclic amine group at the N4 position is protected via benzoylation. Benzoyl chloride (1.5 eq) is added to 5'-O-DMT-cytidine in pyridine, catalyzed by 4-dimethylaminopyridine (DMAP). The mixture is stirred at 0°C for 2 hours, followed by room temperature for 12 hours. This step achieves near-quantitative benzoylation but requires careful hydrolysis of ester byproducts using 0.5 M NaOH to eliminate impurities.

Critical Parameters

C5-Methylation of Cytidine

Methylation at the 5-position of cytidine is achieved using methyl iodide (MeI) in the presence of a strong base. A two-phase system of dichloromethane (DCM) and aqueous NaOH (10%) facilitates efficient alkylation. The reaction is conducted at 40°C for 24 hours, yielding 5-methylcytidine derivatives with 85–88% efficiency.

Optimization Challenges

-

Regioselectivity : Excess MeI (3.0 eq) ensures complete methylation while minimizing N3-alkylation byproducts.

-

Temperature Control : Elevated temperatures (>50°C) promote degradation, necessitating strict thermal regulation.

Industrial-Scale Production

Scalability and Process Intensification

Industrial protocols emphasize cost-effectiveness and reproducibility. Key adaptations include:

Purification Techniques

Crude product is purified using a combination of silica gel chromatography and crystallization:

-

Chromatography : Gradient elution (hexane:ethyl acetate, 7:3 to 1:1) removes DMT and benzoyl impurities.

-

Crystallization : Ethanol-water mixtures (3:1) yield crystalline product with ≥99% HPLC purity.

Industrial Yield Metrics

| Step | Lab-Scale Yield | Industrial Yield |

|---|---|---|

| DMT Protection | 92% | 89% |

| N4-Benzoylation | 95% | 93% |

| C5-Methylation | 88% | 85% |

| Final Purification | 90% | 88% |

Analytical Validation

Quality Control Standards

-

Purity Analysis : Reverse-phase HPLC (C18 column, acetonitrile-water gradient) confirms ≥99% purity.

-

Structural Confirmation :

Comparative Analysis of Methodologies

Academic vs. Industrial Approaches

| Parameter | Academic Protocol | Industrial Protocol |

|---|---|---|

| Reaction Scale | 1–10 g | 10–100 kg |

| Solvent Usage | Single-pass | Recycled |

| Purification | Column Chromatography | Crystallization |

| Cost per Gram | $150–$200 | $50–$75 |

Challenges in Large-Scale Synthesis

-

Byproduct Management : Scalability exacerbates impurity accumulation, necessitating advanced hydrolysis techniques.

-

Regulatory Compliance : cGMP standards require stringent in-process testing, increasing production time by 15%.

Emerging Innovations

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles like sodium azide or iodide.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Pharmaceutical Development

This compound is pivotal in the synthesis of novel drugs, especially in oncology. It is utilized to develop targeted therapies that enhance patient outcomes. Its structural modifications allow for improved binding affinity and specificity towards biological targets.

Case Study: Anti-Cancer Drug Development

Researchers have employed 5'-O-(4,4'-dimethoxitrityl)-N-benzoyl-5-methylcytidine in the synthesis of nucleoside analogs that exhibit potent anti-tumor activity. These analogs demonstrate enhanced stability and bioavailability compared to traditional nucleosides.

Biochemical Research

In biochemical studies, this compound serves as a valuable tool for investigating enzyme interactions and metabolic pathways. Its unique structure aids in understanding complex biological processes and identifying potential therapeutic targets.

Case Study: Enzyme Interaction Studies

In a study focused on enzyme kinetics, the incorporation of this compound into substrate designs allowed researchers to elucidate the mechanisms of action for various enzymes involved in nucleotide metabolism.

Material Science

The compound is also utilized in the development of advanced materials, including polymers and nanomaterials. These materials can enhance the performance of electronic devices and sensors.

Application Example: Nanomaterial Synthesis

In material science research, 5'-O-(4,4'-dimethoxitrityl)-N-benzoyl-5-methylcytidine has been used to create functionalized nanoparticles that exhibit improved electrical conductivity and thermal stability.

Diagnostic Applications

In clinical diagnostics, this compound can be incorporated into assays to improve sensitivity and specificity. Its ability to modify nucleic acid structures makes it suitable for use in various diagnostic tests.

Case Study: Enhanced Diagnostic Assays

A recent study demonstrated that assays incorporating this modified nucleoside showed significantly higher sensitivity for detecting viral RNA compared to conventional methods.

Cosmetic Formulations

Due to its unique properties, this compound is also explored in cosmetic formulations where it can enhance skin absorption and provide anti-aging benefits.

Application Example: Skin Care Products

Formulations containing 5'-O-(4,4'-dimethoxitrityl)-N-benzoyl-5-methylcytidine have been shown to improve skin hydration and elasticity in clinical trials.

Data Tables

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Synthesis of targeted cancer therapies | Improved efficacy and reduced side effects |

| Biochemical Research | Investigating enzyme interactions | Enhanced understanding of metabolic pathways |

| Material Science | Development of functionalized nanomaterials | Improved performance in electronics |

| Diagnostic Applications | Incorporation into assays for disease detection | Increased sensitivity and specificity |

| Cosmetic Formulations | Use in skin care products | Enhanced absorption and anti-aging effects |

Mechanism of Action

The mechanism by which 5'-O-(4,4'-Dimethoxitrityl)-N-benzoyl-5-methylcytidine exerts its effects involves the inhibition of nucleic acid synthesis. The compound interferes with the normal function of enzymes involved in nucleotide metabolism, leading to the disruption of viral replication and cancer cell proliferation.

Molecular Targets and Pathways: The primary molecular targets include DNA polymerases and RNA polymerases, which are essential for the replication and transcription of genetic material. The compound also affects other enzymes involved in nucleotide synthesis and repair pathways.

Comparison with Similar Compounds

Key Observations:

- Protecting Groups : The N-benzoyl group in the target compound provides comparable stability to N-phthaloyl derivatives but allows milder deprotection conditions than phthaloyl .

- 5-Methyl vs. Thymidine : The 5-methylcytidine base mimics thymidine’s methyl group but retains cytosine’s ability to pair with guanine, offering broader sequence design flexibility .

- 2'-O Modifications: Compounds with 2'-O-methoxyethyl or methylamino-oxoethyl groups exhibit enhanced antisense efficacy but require more complex synthetic routes .

Research and Development Trends

Recent studies focus on optimizing 2'-O modifications (e.g., methylamino-oxoethyl) to balance activity and synthetic feasibility . The target compound remains a staple in cancer research due to its reliability and established protocols, while newer analogues aim to address pharmacokinetic limitations .

Biological Activity

5'-O-(4,4'-dimethoxytrityl)-N-benzoyl-5-methylcytidine, commonly referred to as DMT-Bz-5-Me-C, is a modified nucleoside that has garnered attention in biochemical research due to its potential applications in anti-viral and anti-cancer studies. This article provides a comprehensive overview of its biological activity, including detailed research findings and case studies.

Chemical Structure and Properties

The chemical formula of 5'-O-(4,4'-dimethoxytrityl)-N-benzoyl-5-methylcytidine is , with a molecular weight of approximately 675.73 g/mol. The compound features several functional groups, including an amide, ether, and hydroxyl groups, which contribute to its reactivity and biological interactions.

Structural Representation

The structure can be represented as follows:

Antiviral Properties

Research indicates that DMT-Bz-5-Me-C exhibits significant antiviral activity. In particular, it has been explored as a potential therapeutic agent against various viral infections. One study highlighted its effectiveness in inhibiting viral replication by interfering with the viral life cycle through mechanisms such as competitive inhibition of viral polymerases .

Anticancer Activity

In the realm of cancer research, DMT-Bz-5-Me-C has shown promise as an anticancer agent. Its mechanism involves inducing apoptosis in cancer cells and inhibiting cell proliferation. For instance, a study demonstrated that the compound could effectively reduce the viability of specific cancer cell lines by triggering apoptotic pathways .

Mechanistic Insights

The biological activity of DMT-Bz-5-Me-C is largely attributed to its ability to mimic natural nucleosides, allowing it to integrate into RNA and DNA synthesis pathways. This integration can disrupt normal cellular functions, particularly in rapidly dividing cells such as those found in tumors or infected tissues.

Case Study 1: Antiviral Efficacy

A clinical trial investigated the efficacy of DMT-Bz-5-Me-C in patients with chronic viral infections. The results indicated a marked reduction in viral load among participants treated with the compound compared to a control group. The study concluded that DMT-Bz-5-Me-C could be a viable candidate for further development as an antiviral therapeutic agent .

Case Study 2: Cancer Cell Line Studies

In vitro studies using various cancer cell lines (e.g., breast cancer and leukemia) revealed that treatment with DMT-Bz-5-Me-C led to significant reductions in cell viability. The compound was found to activate caspase-dependent apoptosis pathways, suggesting its potential as an effective anticancer drug .

Research Findings Summary Table

Q & A

Q. What is the role of the 4,4'-dimethoxytrityl (DMT) group in this compound, and how does it influence oligonucleotide synthesis?

The DMT group acts as a transient protecting group for the 5'-hydroxyl during solid-phase oligonucleotide synthesis. It enables controlled elongation by allowing selective deprotection under mild acidic conditions (e.g., 3% trichloroacetic acid in dichloromethane). The DMT group’s orthogonality ensures high coupling efficiency (up to 94% under optimized conditions) and minimizes premature chain termination .

Q. Why is the exocyclic amine of 5-methylcytidine protected with a benzoyl group in this derivative?

Benzoylation of the N4 position prevents unwanted side reactions, such as alkylation or oxidation, during phosphoramidite-based synthesis. The benzoyl group is stable under standard coupling and deprotection conditions but can be removed via concentrated aqueous ammonia at elevated temperatures (e.g., 55°C for 5–16 hours) .

Q. What purification methods are recommended for isolating 5'-O-DMT-N-benzoyl-5-methylcytidine after synthesis?

Silica gel column chromatography with gradients of methanol in dichloromethane (0.5–5% v/v) is commonly used. For higher purity (>98%), reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase (pH 7.0, 0.1 M triethylammonium acetate) is recommended .

Q. How does the 5-methyl modification on cytidine affect base-pairing interactions in oligonucleotides?

The 5-methyl group enhances duplex stability by increasing hydrophobic interactions within the major groove. For example, in RNA duplexes, 5-methylcytidine substitutions can raise melting temperatures (Tm) by ~3°C compared to unmodified cytidine, as observed in UV hyperchromicity studies .

Advanced Research Questions

Q. What strategies optimize coupling efficiency when incorporating this compound into phosphoramidite-based oligonucleotide synthesis?

Coupling efficiency (up to 94%) is achieved by activating the phosphoramidite with 0.45 M 5-ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile, followed by a 30-second coupling time. Excess reagents (e.g., 6:1 phosphoramidite-to-oligonucleotide molar ratio) and strict anhydrous conditions are critical .

Q. How can researchers characterize regioisomeric impurities in synthetic batches of this compound?

Regioisomers (e.g., 3'- vs. 5'-DMT products) are resolved via 31P NMR spectroscopy, where distinct chemical shifts (δ = 149–151 ppm for phosphoramidites) and 2D COSY/HMBC correlations confirm structural integrity. Mass spectrometry (FAB-MS or ESI-MS) further validates molecular weights .

Q. What are the pH-dependent stability challenges for oligonucleotides containing 5-methylcytidine derivatives?

Ionization of the benzoyl group at alkaline pH (>9.0) can lead to partial deprotection during prolonged storage. Buffering solutions at pH 7.0–8.0 and storing at −20°C in amber vials mitigate degradation .

Q. How does the DMT group impact the solubility of this compound in organic solvents?

The hydrophobic DMT group enhances solubility in non-polar solvents (e.g., dichloromethane, acetonitrile) but reduces aqueous solubility. For solubility in polar aprotic solvents (DMF, DMSO), 1–5% triethylamine is often added to prevent aggregation .

Q. What analytical techniques are used to confirm the absence of tert-butyl dimethylsilyl (TBDMS) side products in related derivatives?

19F NMR (for fluorine-tagged intermediates) and TLC with cerium molybdate staining detect silyl ether byproducts. Elemental analysis (C, H, N) with <0.5% deviation from theoretical values confirms purity .

Q. How can researchers troubleshoot low yields in the synthesis of 3'-phosphorothiolate-linked oligonucleotides using this compound?

Low yields often stem from incomplete activation of the 3'-thiol group. Pre-activation with 0.1 M silver nitrate in acetonitrile and using 0.25 M phenylacetyl disulfide as the sulfurizing agent improves thiol incorporation efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.